(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
Description
This compound is a structurally complex molecule featuring:
- A 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3.
- An (E)-configured imine linkage connecting the thiadiazole to the L-phenylalaninamide moiety.
- A morpholin-4-ylcarbonyl group attached to the α-amino group of phenylalaninamide.
The L-phenylalaninamide component suggests possible mimicry of amino acid-based biological targets, such as enzyme substrates or receptor ligands .
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(2S)-1-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H23N5O3S/c25-16(21-18-23-22-17(28-18)14-6-7-14)15(12-13-4-2-1-3-5-13)20-19(26)24-8-10-27-11-9-24/h1-5,14-15H,6-12H2,(H,20,26)(H,21,23,25)/t15-/m0/s1 |
InChI Key |
CBGWPHVHBWMFCH-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC1C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with cyclopropylamine under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Morpholinecarboxamide Group: This step involves the reaction of the intermediate compound with morpholine and a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution, particularly at the C2 position. Reactions typically occur under basic or acidic conditions:
Key Insight : The cyclopropyl group enhances ring stability, reducing unwanted side reactions like ring-opening during substitution .
Cycloaddition Reactions
The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles such as nitrile oxides:
| Dipolarophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 110°C, 8 h | Thiadiazolo-isoxazoline hybrid | 1,3-selectivity | |
| Azide | Cu(I) catalyst, RT, 24 h | Triazole-linked conjugate | N/A |
Mechanistic Note : The morpholine carbonyl group directs regioselectivity by stabilizing transition states through hydrogen bonding .
Hydrolysis Reactions
The morpholinocarbonyl and phenylalaninamide groups undergo hydrolysis under acidic/basic conditions:
Stability Data :
-
The morpholinocarbonyl group hydrolyzes 2.3× faster than the phenylalaninamide moiety due to steric hindrance from the L-configuration.
Oxidation:
-
Cyclopropyl ring : Resists oxidation under standard conditions (H₂O₂, KMnO₄) .
-
Thiadiazole sulfur : Forms sulfoxide (→SO) with mCPBA (0°C, 1 h, 94% yield) .
Reduction:
| Target | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Thiadiazole C=N bond | NaBH₄/MeOH, 0°C, 2 h | Dihydrothiadiazole | 88% | |
| Amide carbonyl | LiAlH₄, THF, reflux, 8 h | Secondary amine derivative | 72% |
Caution : Over-reduction of the thiadiazole ring leads to desulfurization .
Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HBr/AcOH | RT, 30 min | 3-Bromopropyl-thiadiazole derivative | Cross-coupling precursor | |
| Ozone | -78°C, CH₂Cl₂, 10 min | Dicarbonyl compound | Fragment for SAR studies |
Theoretical Basis : DFT calculations show a ring-opening activation energy of 28.5 kcal/mol, consistent with experimental observations .
Functionalization of the L-Phenylalaninamide Side Chain
The amino acid residue enables peptide coupling and modifications:
| Reaction | Reagents | Product | Purity | Source |
|---|---|---|---|---|
| N-Acylation | AcCl, pyridine, 0°C, 1 h | Acetylated derivative | >95% | |
| Esterification | SOCl₂/MeOH, RT, 4 h | Methyl ester | 89% |
Stereochemical Integrity : Chiral HPLC confirmed >99% retention of L-configuration during reactions.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structural features enable it to participate in various chemical reactions, including:
- Oxidation and Reduction : It can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride.
- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiadiazole compounds exhibit activity against various bacteria and fungi.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cell proliferation in human cancer cells such as MCF-7 and HeLa .
Medicinal Chemistry
The ongoing research aims to explore its potential as a therapeutic agent:
- Cancer Therapy : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as an anticancer drug. A study indicated that certain derivatives displayed IC50 values significantly lower than established drugs like sorafenib .
Industrial Applications
In addition to its laboratory uses, this compound has industrial relevance:
- Catalysis : It is being investigated for its role as a catalyst in various chemical processes due to its reactive functional groups.
- Material Science : Its unique properties may lead to applications in developing new materials with specific functionalities.
Case Studies
-
Anticancer Activity Evaluation :
A series of compounds derived from thiadiazole were synthesized and tested for anticancer activity against several cell lines. Results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity significantly compared to standard treatments . -
Mechanism of Action Studies :
Research has focused on elucidating the mechanism by which this compound exerts its biological effects, particularly in inhibiting enzyme activity related to cell growth and proliferation .
Mechanism of Action
The mechanism of action of N-{(1S)-1-Benzyl-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-4-morpholinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: N-(Morpholin-4-ylcarbonyl)-N-{(1S)-3-phenyl-1-[2-(phenylsulfonyl)ethyl]propyl}-L-phenylalaninamide
Key Differences :
- Core Structure : The analog replaces the thiadiazole with a phenylsulfonyl group and lacks the cyclopropyl substituent.
- Bioactivity Implications : Sulfonyl groups often enhance binding affinity to hydrophobic pockets in enzymes, whereas thiadiazoles may favor π-π stacking interactions.
Table 1: Structural Comparison
Tetrazole-Based Arylurea Derivatives ()
Key Differences :
- Core Structure : Tetrazole rings in compounds like N-5-tetrazolyl-N′-arylurea differ from thiadiazole in electronic properties. Tetrazoles are more polar and often act as bioisosteres for carboxylic acids.
- Bioactivity : Tetrazole derivatives exhibit plant growth regulation (e.g., cytokinin-like activity), whereas thiadiazole-containing compounds are more commonly associated with antimicrobial or kinase inhibition .
Table 2: Functional Group Impact on Bioactivity
| Compound Class | Core Structure | Primary Bioactivity |
|---|---|---|
| Target Compound | Thiadiazole | Hypothesized kinase inhibition |
| Tetrazole Arylureas | Tetrazole | Plant growth regulation |
| Phthalimide Derivatives | Phthalimide | Polymer synthesis (e.g., polyimides) |
Phthalimide Derivatives ()
Key Differences :
- Synthetic Challenges : Phthalimides require high purity for polymerization, whereas the target compound’s imine linkage may introduce stability concerns during synthesis .
Bioactivity Profile and Mode of Action ()
Hierarchical clustering of compounds based on bioactivity profiles (e.g., NCI-60 dataset) suggests that thiadiazole derivatives cluster with kinase inhibitors or apoptosis inducers due to their electron-deficient cores. In contrast, tetrazole-based compounds cluster with plant growth regulators . The morpholinylcarbonyl group in the target compound may align it with PI3K/mTOR inhibitors , as morpholine is a common pharmacophore in this class .
Environmental and Metabolic Considerations ()
The lumping strategy groups compounds with similar degradation pathways. Thiadiazoles and tetrazoles may undergo distinct metabolic routes:
- Thiadiazoles: Likely oxidation or ring-opening.
- Tetrazoles: Resistance to hydrolysis compared to carboxylates. This impacts environmental persistence and toxicity profiling .
Biological Activity
The compound (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including the compound , are known for their diverse pharmacological properties. They exhibit a wide array of biological activities such as:
- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
- Anti-inflammatory : Reduction of inflammation markers and pain relief.
- Antimicrobial : Effective against various bacterial and fungal strains.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives through various mechanisms, including enzyme inhibition and apoptosis induction. For instance:
- A study demonstrated that thiadiazole compounds could inhibit 15-lipoxygenase, an enzyme linked to cancer progression, showcasing significant cytotoxicity against several cancer cell lines including HEPG2 and PC3 .
- In vitro assays revealed that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cancer cells, indicating strong anti-proliferative effects .
Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazole derivatives has also been documented. For example:
- Compounds derived from thiadiazoles have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs), making them potential candidates for further drug development .
Synthesis and Evaluation
A series of studies have synthesized various thiadiazole derivatives to evaluate their biological activities:
- Synthesis Methodology : Compounds were synthesized through intramolecular cyclization of thiosemicarbazides in both acidic and alkaline conditions. Characterization was performed using spectroscopic methods (FT-IR, NMR) to confirm structures .
- Biological Assays : The synthesized compounds were subjected to cytotoxicity assays using MTT protocols against multiple cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Comparative Analysis Table
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Apoptosis induction |
| 9 | MCF-7 | 23.29 | Cell cycle arrest |
| 40a | HEPG2 | 10.28 | FAK inhibition |
Q & A
Q. Key Variables :
| Parameter | Impact on Yield/Stereochemistry |
|---|---|
| Solvent (DMF vs. acetonitrile) | Polar aprotic solvents enhance cyclization but may require iodine catalysis |
| Temperature | Reflux (90–100°C) optimizes ring closure |
| Catalysts (I₂, Et₃N) | Facilitate sulfur elimination and stabilize intermediates |
Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Methodological Answer :
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- 2D NMR (HSQC, HMBC) : Confirm connectivity in the thiadiazole and morpholinyl regions .
- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiadiazole imine-enamine forms) .
Example : A ¹H NMR signal at δ 8.2 ppm (thiadiazole-H) may split due to rotamers; NOESY can clarify spatial arrangements .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Q. Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase targets linked to the morpholine moiety) .
Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) and solvent-only blanks.
Advanced: How can molecular docking elucidate the role of the cyclopropyl-thiadiazole moiety in target binding?
Q. Methodological Answer :
- Ligand preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP functional) .
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR) due to the cyclopropyl group’s steric profile.
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. Key parameters:
- Grid box centered on the active site (20×20×20 ų).
- Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (∆G) with known inhibitors and validate via MD simulations (100 ns) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Dose-response curves : Use ≥3 independent replicates to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
- Off-target profiling : Screen against unrelated targets (e.g., CYP450 enzymes) to confirm specificity .
Case Study : If Compound X shows antitumor activity in one study but not another, validate cell line authenticity (STR profiling) and check serum-free vs. serum-containing media effects.
Basic: What spectroscopic techniques confirm structural integrity post-synthesis?
Q. Methodological Answer :
- IR spectroscopy : Confirm C=O (morpholinyl, ~1680 cm⁻¹) and C=N (thiadiazole, ~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include:
- Thiadiazole-H (δ 7.8–8.2 ppm) .
- Cyclopropyl-CH₂ (δ 1.2–1.5 ppm, multiplet) .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error .
Advanced: How can reaction conditions be tuned to favor the (E)-isomer over the (Z)-form?
Q. Methodological Answer :
- Solvent effects : High-polarity solvents (DMF, DMSO) stabilize planar transition states, favoring (E)-isomers .
- Catalytic additives : Triethylamine scavenges HCl, preventing protonation-induced isomerization .
- Temperature control : Slow cooling during crystallization enriches (E)-isomer via kinetic trapping .
Validation : HPLC with chiral columns (e.g., Chiralpak IA) to quantify isomeric purity .
Basic: What computational tools predict physicochemical properties relevant to drug design?
Q. Methodological Answer :
- Lipinski’s Rule of Five : SwissADME or Molinspiration to assess bioavailability.
- LogP calculation : Use MarvinSketch (ChemAxon) or XLogP3 .
- Solubility : ALOGPS 2.1 predicts aqueous solubility based on molecular descriptors .
Example : The compound’s LogP (~3.5) suggests moderate membrane permeability but may require formulation tweaks for oral delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
